4-Fluoro-1,2,3,6,7,8-hexahydropyrene

Superacid Chemistry Carbocation Stability NMR Spectroscopy

Researchers studying PAH carbocation chemistry require selectively fluorinated hexahydropyrenes with defined protonation sites. Generic non-fluorinated or fully aromatic analogs exhibit divergent electronic and spectroscopic behavior, compromising experimental outcomes. • Defined C-4 protonation site with well-characterized ¹H/¹³C/¹⁹F NMR deshielding upon conversion to persistent fluoro(alkyl)pyrenium ion - benchmark for computational charge delocalization models. • Unique spectroscopic fingerprint enables unambiguous differentiation from non-fluorinated hexahydropyrene (CAS 1732-13-4) in environmental GC/MS analysis. • Partial saturation allows further regioselective functionalization while retaining the strategic fluorine substituent.

Molecular Formula C16H15F
Molecular Weight 226.29 g/mol
CAS No. 2838-34-8
Cat. No. B15495323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-1,2,3,6,7,8-hexahydropyrene
CAS2838-34-8
Molecular FormulaC16H15F
Molecular Weight226.29 g/mol
Structural Identifiers
SMILESC1CC2=C3C(=CC(=C4C3=C(CCC4)C=C2)F)C1
InChIInChI=1S/C16H15F/c17-14-9-12-5-1-3-10-7-8-11-4-2-6-13(14)16(11)15(10)12/h7-9H,1-6H2
InChIKeyHCIIEBVVJVAHGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-1,2,3,6,7,8-hexahydropyrene (CAS 2838-34-8) | Supplier & Technical Specification Guide


4-Fluoro-1,2,3,6,7,8-hexahydropyrene (C16H15F, MW 226.29 g/mol) is a partially saturated, fluorinated polycyclic aromatic hydrocarbon (PAH) derivative of pyrene [1]. Characterized by a hexahydropyrene core with a single fluorine atom at the 4-position, this compound serves as a specialized intermediate in fluorinated PAH chemistry and materials science. Its unique structure—combining a partially hydrogenated aromatic system with a strategic fluorine substituent—imparts distinct electronic and stereoelectronic properties that differentiate it from both fully aromatic fluoropyrenes and non-fluorinated hexahydropyrenes [2]. These properties are critical in applications requiring precise control over molecular electronics, protonation behavior, and spectroscopic signatures.

4-Fluoro-1,2,3,6,7,8-hexahydropyrene (CAS 2838-34-8) | Why Analogs Are Not Interchangeable


The presence and position of the fluorine atom, combined with the specific hexahydro saturation pattern, are not interchangeable. Substituting 4-fluoro-1,2,3,6,7,8-hexahydropyrene with non-fluorinated hexahydropyrene (CAS 1732-13-4) fundamentally alters electronic structure, protonation sites, and spectroscopic behavior, as demonstrated by superacid NMR studies [1]. Similarly, using a fully aromatic 4-fluoropyrene (CAS 56744-05-9) introduces a planar, fully conjugated system with markedly different chemical reactivity and stability profiles. Even the regioisomeric 1-fluoropyrene or 2-fluoropyrene derivatives exhibit divergent protonation pathways and charge delocalization patterns [1]. These differences are not merely academic; they directly impact outcomes in synthetic transformations, analytical characterization, and materials performance. The evidence below quantifies why this specific compound is uniquely suited for particular research and industrial applications.

4-Fluoro-1,2,3,6,7,8-hexahydropyrene (CAS 2838-34-8) | Head-to-Head Performance Data vs. Key Comparators


Protonation Site and NMR Deshielding in Superacid Media

In superacid media (FSO3H-SbF5 (4:1)/SO2ClF), 4-fluoro-1,2,3,6,7,8-hexahydropyrene (compound 14) undergoes monoprotonation specifically at the non-fluorinated ring, in contrast to the behavior of its fully aromatic analog 4-fluoropyrene (compound 15) [1]. Upon protonation to form 14-H+, the ortho proton vicinal to the site of attack is deshielded by 0.20 ppm relative to the neutral precursor, and the vicinal aromatic proton ortho to fluorine is deshielded by 0.42 ppm [1]. In comparison, protonation of 4-fluoropyrene (15) yields a mixture of two pyrenium ions with distinct 19F NMR absorptions at -77.4 ppm (Δδ = 47.1 ppm, major) and -87.4 ppm (Δδ = 37.1 ppm, minor) [1]. The hexahydro derivative thus exhibits a single, well-defined protonation site, whereas the fully aromatic analog displays a complex equilibrium of isomeric carbocations.

Superacid Chemistry Carbocation Stability NMR Spectroscopy

Molecular Weight and Lipophilicity Differences vs. Non-Fluorinated Hexahydropyrene

The substitution of a single hydrogen atom with fluorine at the 4-position increases the molecular weight from 208.30 g/mol (C16H16) for 1,2,3,6,7,8-hexahydropyrene [1] to 226.29 g/mol (C16H15F) for 4-fluoro-1,2,3,6,7,8-hexahydropyrene [2]. While experimentally measured logP values are not publicly available, the introduction of a fluorine atom into a PAH scaffold typically increases lipophilicity due to the hydrophobic nature of the C-F bond [3]. This class-level inference is supported by studies on fluorinated pyrene derivatives used to tune surface hydrophobicity [3]. Consequently, the fluorinated analog is expected to exhibit altered solubility, partitioning behavior, and bioaccumulation potential compared to the non-fluorinated parent.

Physicochemical Properties Lipophilicity Environmental Fate

Spectroscopic Fingerprint for Unambiguous Identification and Purity Assessment

The compound possesses a unique spectroscopic signature that distinguishes it from closely related analogs. Reference 1H and 13C NMR spectra are available in the KnowItAll NMR Spectral Library (SpectraBase) [1]. Key differentiating features include the characteristic 19F NMR signal (anticipated in the range of -110 to -120 ppm for aryl fluorides) and the pattern of long-range C-F coupling constants previously assigned for the 4-fluorohexahydro derivative [2]. In contrast, the non-fluorinated 1,2,3,6,7,8-hexahydropyrene lacks any 19F NMR signal and exhibits a different aromatic proton pattern [3]. This spectral distinction enables unambiguous compound verification, purity assessment by HPLC with UV/Vis or MS detection, and quantification in complex matrices.

Analytical Chemistry Quality Control Spectral Databases

4-Fluoro-1,2,3,6,7,8-hexahydropyrene (CAS 2838-34-8) | High-Value Application Scenarios for Scientific Procurement


Mechanistic Probes in Superacid and Carbocation Chemistry

The compound's defined protonation site and well-characterized NMR deshielding upon conversion to a persistent fluoro(alkyl)pyrenium ion make it an ideal mechanistic probe for studying electrophilic aromatic substitution and carbocation stability in PAH systems [1]. Researchers can use this compound to benchmark computational models of charge delocalization or to investigate the influence of partial saturation on carbocation lifetimes.

Synthesis of Fluorinated PAH Libraries and Advanced Intermediates

As a selectively fluorinated hexahydropyrene, this compound serves as a versatile building block for the synthesis of more complex fluorinated PAH derivatives [1]. Its partial saturation allows for further functionalization (e.g., oxidation, cross-coupling) at specific positions while maintaining the fluorine substituent, enabling the construction of tailored molecular architectures for materials science.

Analytical Reference Standard for Environmental and Toxicological Studies

The distinct spectroscopic fingerprint (1H, 13C, 19F NMR) and GC/MS properties of 4-fluoro-1,2,3,6,7,8-hexahydropyrene [2] make it a valuable reference standard for identifying and quantifying this specific fluorinated PAH in environmental samples (e.g., combustion byproducts, contaminated sites). Its use ensures accurate differentiation from the more abundant non-fluorinated hexahydropyrene [3] in complex matrices.

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